molecular formula C14H8N2 B073637 [1,1'-Biphenyl]-4,4'-dicarbonitrile CAS No. 1591-30-6

[1,1'-Biphenyl]-4,4'-dicarbonitrile

Cat. No. B073637
CAS RN: 1591-30-6
M. Wt: 204.23 g/mol
InChI Key: KAXYYLCSSXFXKR-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-4,4'-dicarbonitrile is a chemical compound that has been explored in various scientific studies due to its unique structure and properties. This compound is known for forming molecular complexes with metal chlorides, influencing catalytic activity in polymerization processes, and serving as a precursor in organic synthesis and material science.

Synthesis Analysis

[1,1'-Biphenyl]-4,4'-dicarbonitrile has been synthesized through various methods, including reactions involving aromatic aldehydes, malononitrile, and acetone. These synthesis approaches are known for their efficiency and environmental friendliness. Mechanochemistry has been applied as an efficient, solvent-free synthesis method for related compounds, highlighting the potential for green chemistry approaches in synthesizing [1,1'-Biphenyl]-4,4'-dicarbonitrile and its derivatives (Pasha & Datta, 2014).

Molecular Structure Analysis

The molecular structure of [1,1'-Biphenyl]-4,4'-dicarbonitrile and related compounds has been extensively studied using X-ray crystallography and other techniques. These studies reveal that steric repulsion between different groups within the molecules leads to nonplanarity, affecting their chemical behavior and interactions (Bats, Schell, & Engels, 2013).

Chemical Reactions and Properties

[1,1'-Biphenyl]-4,4'-dicarbonitrile participates in various chemical reactions, forming molecular complexes with metal chlorides, which have different catalytic activities in polymerization. The interaction with metal chlorides alters the physical properties and catalytic behavior of the compound (He, 1984).

Physical Properties Analysis

The physical properties of [1,1'-Biphenyl]-4,4'-dicarbonitrile complexes have been characterized, showing variations depending on the metal chloride involved. The study of these complexes contributes to understanding the compound's behavior in different environments and its potential applications in material science and catalysis (He, 1984).

Chemical Properties Analysis

The chemical properties of [1,1'-Biphenyl]-4,4'-dicarbonitrile, such as reactivity and interaction with other substances, have been explored through its synthesis and the formation of molecular complexes. These studies provide insight into its potential use in organic synthesis, catalysis, and material science (He, 1984).

Scientific Research Applications

1. Antibacterial Activity Evaluation

  • Summary of Application: Biphenyl derivatives, including [1,1’-Biphenyl]-4,4’-dicarbonitrile, have been studied for their potential as antimicrobial agents against antibiotic-resistant bacteria .
  • Methods of Application: The compounds were synthesized by Suzuki-coupling and demethylation reactions . The antibacterial activities of these compounds were then evaluated against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens .
  • Results: Compounds 3′,5′-dimethyl-[1,1′-biphenyl]-3,4,4′,5-tetraol (6e), 4′-fluoro-[1,1′-biphenyl]-3,4,5-triol (6g), and 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) showed comparable inhibitory activities with ciprofloxacin to Gram-negative bacterium carbapenems-resistant Acinetobacter baumannii .

2. Scalable Synthesis and Reactions

  • Summary of Application: Biphenyl compounds, including [1,1’-Biphenyl]-4,4’-dicarbonitrile, have been used as a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .
  • Methods of Application: The synthesis of biphenyl derivatives involves several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
  • Results: The synthesized compounds have a wide range of biological and medicinal applications . For example, they are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .

3. Cyanide Detection

  • Summary of Application: Benzidine, also known as 1,1’-biphenyl-4,4’-diamine, is used as a component of a test for cyanide .
  • Methods of Application: The benzidine test involves the reaction of benzidine with cyanide under specific conditions to produce a color change, which can be used to detect the presence of cyanide .
  • Results: The test is sensitive and can be used to detect low levels of cyanide in a variety of samples .

4. Production of Organic Light-Emitting Diodes (OLEDs) and Liquid Crystals

  • Summary of Application: Biphenyl derivatives are used to produce fluorescent layers in organic light-emitting diodes (OLEDs) and as building blocks for basic liquid crystals .
  • Methods of Application: The biphenyl derivatives are incorporated into the molecular structure of the OLED or liquid crystal, where they contribute to the optical properties of the material .
  • Results: The use of biphenyl derivatives in these applications has led to the development of new types of displays and lighting technologies .

5. Cyanide Detection

  • Summary of Application: Benzidine, also known as 1,1’-biphenyl-4,4’-diamine, is used as a component of a test for cyanide .
  • Methods of Application: The benzidine test involves the reaction of benzidine with cyanide under specific conditions to produce a color change, which can be used to detect the presence of cyanide .
  • Results: The test is sensitive and can be used to detect low levels of cyanide in a variety of samples .

6. Production of Organic Light-Emitting Diodes (OLEDs) and Liquid Crystals

  • Summary of Application: Biphenyl derivatives are used to produce fluorescent layers in organic light-emitting diodes (OLEDs) and as building blocks for basic liquid crystals .
  • Methods of Application: The biphenyl derivatives are incorporated into the molecular structure of the OLED or liquid crystal, where they contribute to the optical properties of the material .
  • Results: The use of biphenyl derivatives in these applications has led to the development of new types of displays and lighting technologies .

Safety And Hazards

In workers, acute (short-term) exposure to high levels of biphenyl has been observed to cause eye and skin irritation and toxic effects on the liver, kidneys, and central and peripheral nervous systems .

Future Directions

The future directions of research on biphenyl derivatives are broad and promising. For instance, there is ongoing research into the development of small molecule agents targeting PD-1 checkpoint pathway for cancer immunotherapy . Furthermore, there is interest in the development of structurally innovative antibacterial agents .

properties

IUPAC Name

4-(4-cyanophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H8N2/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXYYLCSSXFXKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

69678-94-0
Record name [1,1′-Biphenyl]-4,4′-dicarbonitrile, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=69678-94-0
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DSSTOX Substance ID

DTXSID2061806
Record name [1,1'-Biphenyl]-4,4'-dicarbonitrile
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Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-4,4'-dicarbonitrile

CAS RN

1591-30-6
Record name [1,1′-Biphenyl]-4,4′-dicarbonitrile
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4,4'-Biphenyldicarbonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Dicyanobiphenyl
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Record name [1,1'-Biphenyl]-4,4'-dicarbonitrile
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Record name [1,1'-Biphenyl]-4,4'-dicarbonitrile
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Record name [1,1'-biphenyl]-4,4'-dicarbonitrile
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Record name 4,4'-BIPHENYLDICARBONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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